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Compound of Interest

Compound Name: MM-401

Cat. No.: B15579438

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-401 is a potent and specific cyclic peptidomimetic inhibitor of the MLL1-WDRS5 protein-
protein interaction, a critical dependency in MLL-rearranged leukemias. This document
provides a comprehensive overview of the chemical structure, mechanism of action, and a
detailed, step-by-step synthesis protocol for MM-401. All quantitative data are presented in
structured tables for clarity, and key biological pathways and synthesis workflows are visualized
using diagrams.

Core Structure and Chemical Properties

MM-401 is a synthetic cyclic peptidomimetic designed to mimic the binding motif of MLL1 to
WDRS. Its structure is characterized by a macrocyclic core that constrains the peptide
backbone into a bioactive conformation, enhancing binding affinity and cell permeability
compared to its linear precursors.
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Property Value Reference
Molecular Formula C29H46NsOs [1]
Molecular Weight 586.73 g/mol [1]

CAS Number 1442106-10-6 [1][2]
Appearance White to off-white solid

Solubility Soluble in DMSO

Mechanism of Action and Biological Activity

MM-401 functions as a high-affinity inhibitor of the interaction between the Mixed Lineage
Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5).[2][3] This interaction
is essential for the assembly and enzymatic activity of the MLL1 methyltransferase complex,
which plays a crucial role in regulating gene expression through histone H3 lysine 4 (H3K4)
methylation. In MLL-rearranged leukemias, the MLL1 fusion proteins are dependent on the
wild-type MLL1 complex for their leukemogenic activity. By disrupting the MLL1-WDR5
interaction, MM-401 effectively inhibits the MLL1 complex’s activity, leading to downstream
effects such as cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells.[2]

[3]

Quantitative Biological Data

Parameter Value Target/System Reference

Ki <1nM WDR5 [2][3]
WDR5-MLL1

ICso0 0.9nM ] [2][3]
Interaction

ICso 0.32 yM MLL1 Activity [2]

o Induces G1/S arrest ]
Cellular Activity ] Murine MLL-AF9 cells  [3]
and apoptosis

o Induces myeloid )
Cellular Activity ) o MLL leukemia cells [3]
differentiation
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Signaling Pathway

The following diagram illustrates the targeted signaling pathway of MM-401.

MM-401 inhibits the MLL1 complex by disrupting the MLL1-WDRS5 interaction.
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Caption: MM-401 inhibits the MLL1-WDRS5 interaction, disrupting the MLL1 complex and
leukemogenesis.

Synthesis of MM-401

The synthesis of MM-401 is a multi-step process that involves solid-phase peptide synthesis
(SPPS) of a linear precursor, followed by on-resin cyclization and subsequent cleavage and
deprotection. The following protocol is based on the synthesis of similar cyclic peptidomimetics
and the likely synthetic route for MM-401, derived from its linear precursor, MM-101.

Experimental Workflow
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Start: Rink Amide Resin

Solid-Phase Peptide Synthesis (SPPS)
- Fmoc deprotection
- Amino acid coupling (HATU/DIPEA)

)

Final Product: MM-401

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of MM-401.

Detailed Experimental Protocols

Materials and Reagents:
e Rink Amide MBHA resin
e Fmoc-protected amino acids

e HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o DIPEA (N,N-Diisopropylethylamine)
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e Piperidine

e DMF (N,N-Dimethylformamide)

e DCM (Dichloromethane)

o DPPA (Diphenylphosphoryl azide)

» K2COs (Potassium carbonate)

o TFA (Trifluoroacetic acid)

o TIS (Triisopropylsilane)

e ddH20 (double-distilled water)

Protocol:

e Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.

e Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the
Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

e Amino Acid Coupling:

o Pre-activate the first Fmoc-protected amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8
eq) in DMF for 5 minutes.

o Add the activated amino acid solution to the resin and shake for 2 hours at room
temperature.

o Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

o Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the linear
sequence of the MM-401 precursor.

» Side-Chain Deprotection for Cyclization: Selectively deprotect the side chains of the amino
acids that will form the macrocyclic ring. For example, if using Asp(OAll) and Lys(Alloc), treat
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the resin with Pd(PPhs)a in the presence of a scavenger to remove the Alloc and OAll
protecting groups.

e On-Resin Cyclization:

Wash the resin with DMF.

[¢]

[e]

Add a solution of DPPA (5 eq) and K2COs (10 eq) in DMF to the resin.

o

Shake the reaction mixture at room temperature for 24 hours.

[¢]

Wash the resin extensively with DMF and DCM.

o Final Deprotection and Cleavage:

[e]

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% ddH20 for 2-3
hours at room temperature.

Filter the resin and collect the filtrate.

[e]

(¢]

Precipitate the crude peptide by adding cold diethyl ether.

[¢]

Centrifuge to pellet the crude product and decant the ether.
 Purification:
o Dissolve the crude peptide in a minimal amount of DMSO or acetonitrile/water.

o Purify the crude product by preparative reverse-phase HPLC using a C18 column with a
water/acetonitrile gradient containing 0.1% TFA.

o Collect the fractions containing the pure product and lyophilize to obtain MM-401 as a
white solid.

Characterization: The final product should be characterized by high-resolution mass
spectrometry (HRMS) and NMR to confirm its identity and purity.

Conclusion
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MM-401 is a valuable research tool and a promising therapeutic lead for the treatment of MLL-
rearranged leukemias. Its potent and specific inhibition of the MLL1-WDRS5 interaction provides
a clear mechanism of action. The detailed synthesis protocol outlined in this guide enables the
preparation of MM-401 for further preclinical and clinical investigation. This document serves as
a comprehensive resource for researchers in the fields of chemical biology, drug discovery, and
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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